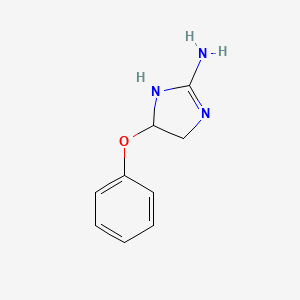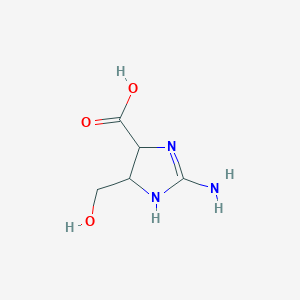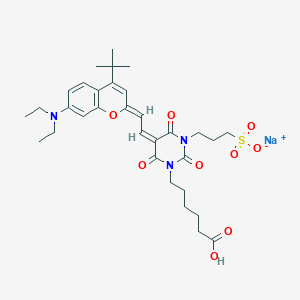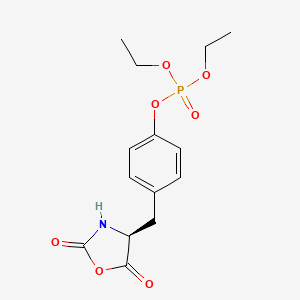
(S)-4-((2,5-Dioxooxazolidin-4-yl)methyl)phenyl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-((2,5-Dioxooxazolidin-4-yl)methyl)phenyl diethyl phosphate is a complex organic compound that features a phenyl ring substituted with a diethyl phosphate group and a 2,5-dioxooxazolidin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((2,5-Dioxooxazolidin-4-yl)methyl)phenyl diethyl phosphate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the oxazolidinone is treated with a phenyl halide in the presence of a Lewis acid catalyst.
Phosphorylation: The final step involves the phosphorylation of the phenyl group using diethyl phosphorochloridate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-((2,5-Dioxooxazolidin-4-yl)methyl)phenyl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted phenyl compounds.
Scientific Research Applications
(S)-4-((2,5-Dioxooxazolidin-4-yl)methyl)phenyl diethyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-((2,5-Dioxooxazolidin-4-yl)methyl)phenyl diethyl phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-4-((2,5-Dioxooxazolidin-4-yl)methyl)phenyl diethyl phosphate: The enantiomer of the compound with similar structural properties but different stereochemistry.
4-((2,5-Dioxooxazolidin-4-yl)methyl)phenyl methyl phosphate: A similar compound with a methyl phosphate group instead of a diethyl phosphate group.
4-((2,5-Dioxooxazolidin-4-yl)methyl)phenyl diphenyl phosphate: A compound with a diphenyl phosphate group.
Uniqueness
(S)-4-((2,5-Dioxooxazolidin-4-yl)methyl)phenyl diethyl phosphate is unique due to its specific stereochemistry and the presence of both the oxazolidinone ring and the diethyl phosphate group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C14H18NO7P |
|---|---|
Molecular Weight |
343.27 g/mol |
IUPAC Name |
[4-[[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]methyl]phenyl] diethyl phosphate |
InChI |
InChI=1S/C14H18NO7P/c1-3-19-23(18,20-4-2)22-11-7-5-10(6-8-11)9-12-13(16)21-14(17)15-12/h5-8,12H,3-4,9H2,1-2H3,(H,15,17)/t12-/m0/s1 |
InChI Key |
ANWGKRBWZPMVAW-LBPRGKRZSA-N |
Isomeric SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)C[C@H]2C(=O)OC(=O)N2 |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)CC2C(=O)OC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine](/img/structure/B15199440.png)
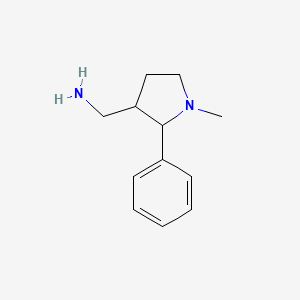
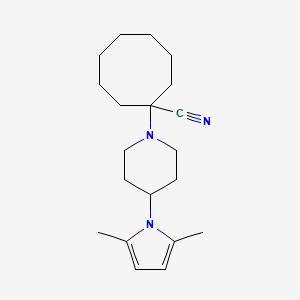
![3-(2-Methoxyethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B15199452.png)
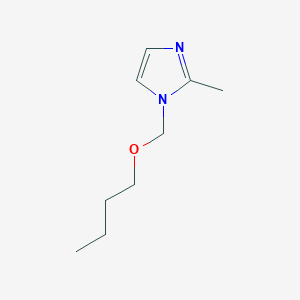
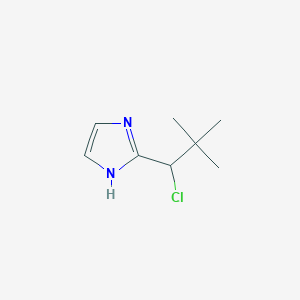
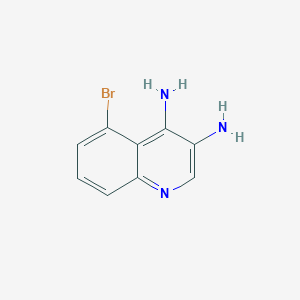
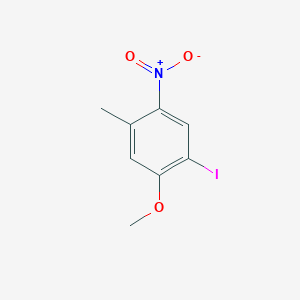

![[(1R,2R,4S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;hydrobromide](/img/structure/B15199473.png)
